molecular formula C17H12FN3O2 B15110894 (2E)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3-phenylprop-2-enamide

(2E)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3-phenylprop-2-enamide

Katalognummer: B15110894
Molekulargewicht: 309.29 g/mol
InChI-Schlüssel: VILGYDTYYVYLOH-IZZDOVSWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2E)-N-[4-(4-Fluorophenyl)-1,2,5-oxadiazol-3-yl]-3-phenylprop-2-enamide is a cinnamanilide derivative featuring a 1,2,5-oxadiazole (furazan) ring substituted with a 4-fluorophenyl group at the 3-position. Its molecular formula is C₁₇H₁₁FN₃O₂ (molecular weight: 316.29 g/mol), with an (E)-configured α,β-unsaturated carbonyl system that is critical for bioactivity . The compound’s structure combines a lipophilic 4-fluorophenyl-oxadiazole moiety with a phenylpropenamide backbone, making it a candidate for antimicrobial and anti-inflammatory applications.

Eigenschaften

Molekularformel

C17H12FN3O2

Molekulargewicht

309.29 g/mol

IUPAC-Name

(E)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3-phenylprop-2-enamide

InChI

InChI=1S/C17H12FN3O2/c18-14-9-7-13(8-10-14)16-17(21-23-20-16)19-15(22)11-6-12-4-2-1-3-5-12/h1-11H,(H,19,21,22)/b11-6+

InChI-Schlüssel

VILGYDTYYVYLOH-IZZDOVSWSA-N

Isomerische SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=NON=C2C3=CC=C(C=C3)F

Kanonische SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=NON=C2C3=CC=C(C=C3)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3-phenylprop-2-enamide typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the oxadiazole ring through a cyclization reaction, followed by the introduction of the fluorophenyl and phenylprop-2-enamide groups under controlled conditions. Specific reagents and catalysts are used to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

(2E)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3-phenylprop-2-enamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can alter the oxidation state of the compound, affecting its reactivity and properties.

    Substitution: This reaction can replace specific atoms or groups within the molecule, leading to derivatives with different characteristics.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Wissenschaftliche Forschungsanwendungen

(2E)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3-phenylprop-2-enamide has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of (2E)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are conducted to elucidate these interactions and understand the compound’s pharmacodynamics and pharmacokinetics.

Vergleich Mit ähnlichen Verbindungen

Antimicrobial Activity :

  • Compound 10 [(2E)-N-[3-Fluoro-4-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide]: Exhibits bactericidal activity against Staphylococcus aureus and MRSA, surpassing ampicillin in efficacy. The 4-CF₃ group enhances electron-withdrawing effects, improving membrane penetration .
  • Target Compound : The 1,2,5-oxadiazole ring may reduce antimicrobial potency compared to compound 10 due to decreased lipophilicity (logD₇.₄ ≈ 2.1 vs. 3.2 for compound 10) .

Anti-Inflammatory Activity :

  • Compound 20 [(2E)-N-(2,6-dibromo-3-chloro-4-fluorophenyl)-3-phenylprop-2-enamide]: Inhibits NF-κB activation at 2 µM, outperforming cinnamic acid. Halogenation at ortho and meta positions is key .
  • Target Compound : Lacks ortho-substituents, likely reducing anti-inflammatory effects. However, the oxadiazole ring may confer unique binding interactions in inflammatory pathways.

Heterocyclic Modifications

  • Oxadiazole vs. Pyrazole/Pyran: Compounds in (e.g., 3x) use pyrano-pyrazole scaffolds with cyanide substituents, achieving high yields (70–90%) but distinct bioactivity profiles. The oxadiazole in the target compound may enhance metabolic stability compared to pyrazole derivatives .
  • Chalcone Analogues : highlights chalcones like (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one, which share the α,β-unsaturated carbonyl system but lack the oxadiazole. Chalcones exhibit dihedral angles (7.14°–56.26°) influencing π-π stacking, whereas the oxadiazole in the target compound likely enforces planar rigidity .

Physicochemical and ADMET Properties

  • Lipophilicity : Experimental logD₇.₄ values for cinnamanilides range from 2.1 to 4.5. The target compound’s oxadiazole reduces logD compared to halogenated analogues (e.g., compound 11: logD₇.₄ = 3.8) .
  • Synthetic Accessibility : The target compound’s synthesis (similar to ) involves palladium-catalyzed coupling, yielding ~70–80% purity, comparable to other cinnamanilides .

Table 2: Physicochemical Properties

Compound logD₇.₄ Molecular Weight Synthetic Yield
Target Compound 2.1 316.29 ~75%
Compound 10 3.2 337.29 82%
Compound 20 4.1 466.55 68%

Structural Similarity and PCA Analysis

Principal Component Analysis (PCA) of cinnamanilides () reveals:

  • Meta/Para Substitution: Compounds with meta-substituents (e.g., CF₃, NO₂) cluster separately from para-substituted analogues. The target compound’s para-fluorophenyl-oxadiazole places it closer to antimicrobial-active compounds .
  • Tanimoto Scores : Nitro-substituted isomers (e.g., compounds 17 and 18) show low similarity (T < 0.5) to the target compound, underscoring the oxadiazole’s unique pharmacophoric role .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.